1-(4-(bromomethyl)benzyl)-1H-pyrazole
Overview
Description
1-(4-(Bromomethyl)benzyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a benzyl group that has a bromomethyl substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(bromomethyl)benzyl)-1H-pyrazole typically involves the bromination of a benzyl group followed by the formation of the pyrazole ring. One common method involves the radical bromination of 4-methylbenzyl alcohol to form 4-(bromomethyl)benzyl bromide. This intermediate is then reacted with hydrazine derivatives to form the pyrazole ring under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the bromination step and large-scale crystallization techniques for purification.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)benzyl)-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic substitution: Substituted pyrazole derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Scientific Research Applications
1-(4-(Bromomethyl)benzyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 1-(4-(bromomethyl)benzyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Chloromethyl)benzyl)-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(4-(Methyl)benzyl)-1H-pyrazole: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
1-(4-(Nitromethyl)benzyl)-1H-pyrazole: Contains a nitro group, which can undergo different types of chemical reactions compared to the bromomethyl group.
Uniqueness
1-(4-(Bromomethyl)benzyl)-1H-pyrazole is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions
Properties
IUPAC Name |
1-[[4-(bromomethyl)phenyl]methyl]pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQFFRYCCDZFJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222720-87-8 | |
Record name | 1-{[4-(bromomethyl)phenyl]methyl}-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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